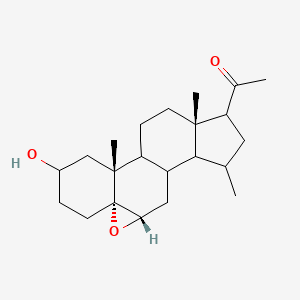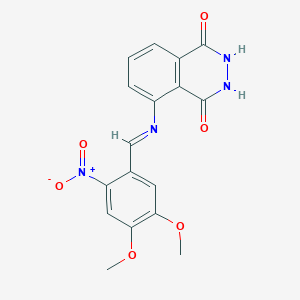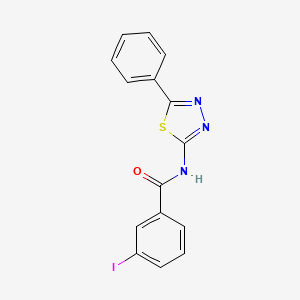
(5alpha,6alpha,8xi,9xi,14xi,17xi)-2-Hydroxy-15-methyl-5,6-epoxypregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone typically involves multiple steps, including the formation of the cyclopentaphenanthrene core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A compound used in organic synthesis and as a protecting group for amines.
Uniqueness
1-[(4aR,5aS,9aS,11bR)-2-hydroxy-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-9-yl]-1-ethanone is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H34O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[(2R,7R,9S,16S)-4-hydroxy-2,13,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-15-yl]ethanone |
InChI |
InChI=1S/C22H34O3/c1-12-9-17(13(2)23)20(3)7-6-16-15(19(12)20)10-18-22(25-18)8-5-14(24)11-21(16,22)4/h12,14-19,24H,5-11H2,1-4H3/t12?,14?,15?,16?,17?,18-,19?,20+,21+,22-/m0/s1 |
InChI Key |
BUDKLYQSLDHSFY-LWYWEFGESA-N |
Isomeric SMILES |
CC1CC([C@@]2(C1C3C[C@H]4[C@@]5(O4)CCC(C[C@@]5(C3CC2)C)O)C)C(=O)C |
Canonical SMILES |
CC1CC(C2(C1C3CC4C5(O4)CCC(CC5(C3CC2)C)O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11546927.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B11546930.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline](/img/structure/B11546941.png)
![N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11546947.png)
![2-methoxy-5-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol](/img/structure/B11546949.png)

![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546962.png)
![4-phenyl-N'-[(1E)-1-phenylpropylidene]butanehydrazide](/img/structure/B11546968.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11546973.png)
![(3E)-N-(4-chlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11546978.png)
![4-Bromo-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11546989.png)

![2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11546997.png)

